molecular formula C11H8BrClN2O B13153549 3-bromo-6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one

3-bromo-6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one

Cat. No.: B13153549
M. Wt: 299.55 g/mol
InChI Key: SWJVGAWRRWDOLZ-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one is a heterocyclic compound that belongs to the pyrroloquinazoline family. This compound is characterized by the presence of bromine and chlorine substituents on the quinazoline ring, which can significantly influence its chemical properties and biological activities. It has a molecular formula of C11H8BrClN2O and a molecular weight of 299.55 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of bromine and chlorine substituents. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

  • Step 1: Formation of Quinazoline Core

    • Starting materials: Anthranilic acid and formamide.
    • Reaction: Cyclization reaction under acidic conditions to form the quinazoline core.
  • Step 2: Bromination and Chlorination

    • Reagents: Bromine and chlorine sources such as N-bromosuccinimide (NBS) and thionyl chloride (SOCl2).
    • Conditions: Typically carried out in an inert solvent like dichloromethane at controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions

    • The bromine and chlorine atoms on the quinazoline ring can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Oxidation and Reduction Reactions

    • The compound can participate in oxidation reactions to form quinazoline N-oxides.
    • Reduction reactions can be used to modify the quinazoline ring, potentially altering its biological activity.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

  • Substituted quinazolines with various functional groups.
  • Quinazoline N-oxides.
  • Reduced quinazoline derivatives.

Scientific Research Applications

  • Chemistry

    • Used as a building block for the synthesis of more complex heterocyclic compounds.
    • Employed in the development of new materials with unique electronic properties.
  • Biology

    • Investigated for its potential as an enzyme inhibitor.
    • Studied for its interactions with biological macromolecules such as DNA and proteins.
  • Medicine

    • Explored for its potential anticancer properties.
    • Evaluated for its antimicrobial activity against various pathogens.
  • Industry

    • Utilized in the development of agrochemicals.
    • Applied in the synthesis of dyes and pigments.

Mechanism of Action

The biological activity of 3-bromo-6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one is often attributed to its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-6-chloroquinazoline
  • 6-Chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one
  • 3-Bromoquinazoline

Uniqueness

3-Bromo-6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.

Properties

Molecular Formula

C11H8BrClN2O

Molecular Weight

299.55 g/mol

IUPAC Name

3-bromo-6-chloro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one

InChI

InChI=1S/C11H8BrClN2O/c12-8-3-4-15-10(8)14-9-5-6(13)1-2-7(9)11(15)16/h1-2,5,8H,3-4H2

InChI Key

SWJVGAWRRWDOLZ-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC3=C(C2=O)C=CC(=C3)Cl)C1Br

Origin of Product

United States

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